3-Methyl-4-propylisoxazol-5-amine
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Overview
Description
3-Methyl-4-propylisoxazol-5-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their diverse biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-propylisoxazol-5-amine typically involves the cycloaddition reaction of nitrile oxides with alkynes. The reaction conditions often require the presence of a catalyst such as copper (I) or ruthenium (II) to facilitate the process .
Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and sustainable approaches to synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-propylisoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitrile oxides, while reduction can yield amines or other derivatives .
Scientific Research Applications
3-Methyl-4-propylisoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are found in many drugs, such as antibiotics and GABA receptor agonists.
Industry: The compound is used in the development of new materials and nanocatalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-4-propylisoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to biological targets based on its chemical structure, leading to various biological effects. For example, it may inhibit enzymes or interact with receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A GABA receptor agonist with an isoxazole moiety.
Ibotenic Acid: Another compound with an isoxazole ring, known for its neurotoxic properties.
Uniqueness: 3-Methyl-4-propylisoxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-methyl-4-propyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H12N2O/c1-3-4-6-5(2)9-10-7(6)8/h3-4,8H2,1-2H3 |
InChI Key |
VHJRBTIRSOBSPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(ON=C1C)N |
Origin of Product |
United States |
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